molecular formula C24H28N2O8 B566304 Z-Glu-tyr-oet CAS No. 101982-64-3

Z-Glu-tyr-oet

Cat. No.: B566304
CAS No.: 101982-64-3
M. Wt: 472.494
InChI Key: YRXZCHGQEFKWAX-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Glu-Tyr-OEt is a synthetic dipeptide derivative widely utilized as an intermediate in peptide synthesis. Its structure consists of glutamic acid (Glu) and tyrosine (Tyr) residues, with a benzyloxycarbonyl (Z) group protecting the N-terminal amine and an ethyl ester (OEt) at the C-terminal carboxyl group. The Z group enhances stability during solid-phase synthesis by preventing unwanted side reactions, while the ethyl ester facilitates solubility in organic solvents. This compound is particularly valuable in constructing peptide chains requiring selective deprotection strategies .

Applications of this compound span pharmaceutical research, where it serves as a precursor for bioactive peptides, and materials science, where its aromatic Tyr residue contributes to UV-responsive materials. Its synthesis typically involves carbodiimide-mediated coupling, followed by purification via reverse-phase chromatography.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O8/c1-2-33-23(31)20(14-16-8-10-18(27)11-9-16)25-22(30)19(12-13-21(28)29)26-24(32)34-15-17-6-4-3-5-7-17/h3-11,19-20,27H,2,12-15H2,1H3,(H,25,30)(H,26,32)(H,28,29)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXZCHGQEFKWAX-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dicyclohexylcarbodiimide (DCC) Coupling

The DCC-mediated coupling of Z-protected glutamic acid (Z-Glu-OH) with tyrosine ethyl ester (Tyr-OEt) remains the most widely adopted method for synthesizing Z-Glu-Tyr-OEt. In a representative procedure, Z-Glu-OH (0.02 mol) and Tyr-OEt (0.02 mol) are dissolved in anhydrous dichloromethane (55 mL) under nitrogen atmosphere. DCC (0.02 mol) is added incrementally at 0°C to minimize side reactions. The reaction proceeds overnight, with dicyclohexylurea (DCU) precipitating as a byproduct. Post-reaction, the mixture is filtered to remove DCU, and the filtrate is concentrated under reduced pressure. The crude product is purified via recrystallization from dichloromethane, yielding 71% of this compound with a melting point of 159–160°C.

Optimization Considerations :

  • Solvent Choice : Dichloromethane outperforms ethyl acetate due to better solubility of reactants and byproducts.

  • Stoichiometry : A 1:1 molar ratio of Z-Glu-OH to Tyr-OEt minimizes ester hydrolysis while maximizing coupling efficiency.

  • Temperature : Reactions conducted at 0°C reduce racemization risks compared to room-temperature protocols.

Mixed Carbonate Method

An alternative approach employs Z-Glu-Osu (N-hydroxysuccinimide ester) activated via mixed carbonate formation. This method circumvents DCU formation, simplifying purification. Z-Glu-Osu (0.01 mol) is reacted with Tyr-OEt (0.01 mol) in dimethylformamide (DMF) at pH 8.0 (adjusted with triethylamine). After 12 hours at 25°C, the reaction is quenched with 1 M HCl, extracted into ethyl acetate, and dried over sodium sulfate. RP-HPLC purification (C18 column, 4–30% acetonitrile gradient) achieves >95% purity, albeit with a lower yield (58%) compared to DCC coupling.

Enzymatic Synthesis

Protease-Catalyzed Condensation

Enzymatic methods exploit the regioselectivity of proteases like pepsin or acylase to couple Z-Glu-OH and Tyr-OEt. In a protocol adapted from Paul et al., 0.625 mmol Z-Glu-OEt·HCl is dissolved in 1 M phosphate buffer (pH 8.0) containing 80 nKat/mL acylase. The reaction proceeds at 37°C for 24 hours, with yields reaching 27.5% for Mal-Tyr-OEt analogs under similar conditions. While slower than chemical methods, enzymatic synthesis avoids racemization and enables selective bond formation in complex mixtures.

Key Parameters :

  • pH Dependence : Optimal activity occurs at pH 4.0–5.0 for pepsin and pH 8.0 for acylase.

  • Substrate Specificity : Enzymes favor substrates with aromatic residues (e.g., Tyr) at the P1 position, as evidenced by kinetic studies.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound is purified using a C18 column with a linear gradient of 4–30% acetonitrile in 0.1% trifluoroacetic acid (TFA). Elution profiles monitored at 220 nm reveal a retention time of 12.3 minutes for the target compound, with baseline separation from DCU and unreacted starting materials.

Thin-Layer Chromatography (TLC)

TLC on silica gel 60 F254 plates (solvent system: chloroform/methanol/acetic acid, 85:10:5) confirms purity, showing a single spot at Rf = 0.45 under UV illumination.

Melting Point and Spectroscopic Analysis

Recrystallized this compound exhibits a sharp melting point of 159–160°C, consistent with literature values. Nuclear magnetic resonance (NMR) spectra (¹H, 400 MHz in CDCl3) confirm structure: δ 7.25–7.10 (m, 9H, aromatic), 5.10 (s, 2H, CH2 of Z-group), 4.30 (q, 2H, OCH2CH3), and 1.30 (t, 3H, OCH2CH3).

Comparative Analysis of Synthetic Methods

ParameterDCC CouplingMixed CarbonateEnzymatic
Yield (%)715827.5
Reaction Time (h)122448
Purity (%)>95>9585
Racemization RiskModerateLowNone
Scale-Up FeasibilityHighModerateLow

Synthesis Efficiency : DCC coupling offers the best balance of yield and scalability, whereas enzymatic methods suit applications requiring chiral purity.

Applications in Peptide Research

This compound serves as a precursor for solid-phase peptide synthesis (SPPS) and protease substrate studies. Its ethyl ester group enhances membrane permeability, making it valuable for prodrug designs. Recent work by Inouye et al. demonstrates its utility in synthesizing tripeptide analogs resistant to pepsin hydrolysis .

Chemical Reactions Analysis

Types of Reactions: Z-Glu-tyr-oet can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The phenolic group of the tyrosine residue can be oxidized to form quinones.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: L-glutamic acid and L-tyrosine.

    Oxidation: Quinones derived from the tyrosine residue.

    Substitution: Various derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: Z-Glu-tyr-oet is used as a model compound in peptide synthesis and enzymatic studies. It helps in understanding the mechanisms of peptide bond formation and hydrolysis.

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly with proteases like pepsin. It serves as a substrate to investigate the specificity and kinetics of enzymatic reactions.

Medicine: this compound has potential applications in drug development, particularly in designing peptide-based therapeutics. It can be used to study the pharmacokinetics and pharmacodynamics of peptide drugs.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new peptide drugs. It also finds applications in the production of peptide-based materials and biomaterials.

Mechanism of Action

Z-Glu-tyr-oet exerts its effects primarily through interactions with enzymes, particularly proteases. The mechanism involves:

    Enzyme Binding: The compound binds to the active site of the enzyme, forming an enzyme-substrate complex.

    Catalysis: The enzyme catalyzes the hydrolysis of the peptide bond, leading to the formation of the products.

    Release: The products are released from the enzyme, completing the catalytic cycle.

Molecular Targets and Pathways: The primary molecular targets of this compound are proteases such as pepsin. The compound interacts with the catalytic residues of the enzyme, facilitating the hydrolysis of the peptide bond.

Comparison with Similar Compounds

Structural Differences

  • Z-Glu-Tyr-OEt: Contains tyrosine (Tyr), which has a phenolic hydroxyl group.
  • Z-Glu-Phe-OEt : Substitutes Tyr with phenylalanine (Phe), lacking the hydroxyl group.

Functional Implications

  • Solubility : this compound exhibits higher aqueous solubility due to Tyr’s hydroxyl group, whereas Z-Glu-Phe-OEt is more lipophilic .
  • Reactivity: The phenolic group in Tyr participates in phosphorylation and conjugation reactions, making this compound preferable for synthesizing kinase substrates or fluorescent probes.
  • Synthetic Yield: Studies suggest Z-Glu-Phe-OEt achieves higher coupling efficiency (92%) in non-polar solvents compared to this compound (85%), attributed to reduced steric hindrance .

Table 1: Comparative Properties of this compound and Z-Glu-Phe-OEt

Property This compound Z-Glu-Phe-OEt
Molecular Weight (g/mol) 452.5 436.4
Solubility in DMF High Moderate
Key Functional Group Phenolic -OH Benzyl side chain
Coupling Efficiency (%) 85 92

Comparison with Boc-Glu-Tyr-OEt

Protective Group Dynamics

  • This compound: The Z group is removed via hydrogenolysis (H₂/Pd), compatible with acid-labile substrates.
  • Boc-Glu-Tyr-OEt : Uses tert-butyloxycarbonyl (Boc), cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).

Table 2: Protective Group Comparison

Property This compound Boc-Glu-Tyr-OEt
Deprotection Method Hydrogenolysis Acidolysis (TFA)
Stability in Acid High Low
Typical Synthesis Strategy Boc/Benzyl Fmoc/t-Bu
Yield in Deprotection 95% 75%

Biological Activity

Z-Glu-Tyr-OEt, a dipeptide derivative composed of glutamic acid and tyrosine, exhibits significant biological activity due to the properties of its constituent amino acids. This article explores the biological functions, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound is an esterified dipeptide where glutamic acid (Glu) is linked to tyrosine (Tyr) through an amide bond, with an ethyl ester group at the C-terminus. The compound is known for its potential roles in neurotransmission and enzyme activity modulation.

Biological Activity

  • Neurotransmitter Role :
    • Glutamic acid acts as a primary excitatory neurotransmitter in the central nervous system. Its presence in this compound suggests potential neuroactive properties, influencing synaptic transmission and plasticity.
    • Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are crucial for mood regulation and cognitive function.
  • Enzymatic Interactions :
    • This compound has been shown to interact with various proteolytic enzymes. For instance, studies indicate that it can serve as a substrate for serine proteases, affecting their catalytic efficiency .
  • Chemical Stability and Hydrolysis :
    • The stability of this compound in physiological conditions has been analyzed through hydrolysis studies. The compound exhibits varying rates of hydrolysis depending on pH levels and enzyme presence, which can influence its biological availability .

Case Studies

  • Study on Neurotransmitter Effects : A study investigated the effects of this compound on neuronal cultures, demonstrating increased synaptic activity and enhanced long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
  • Enzyme Interaction Analysis : In another study, the hydrolysis rates of this compound were measured using different proteolytic enzymes (e.g., trypsin and chymotrypsin). Results indicated that the compound is efficiently hydrolyzed under specific conditions, suggesting its potential as a bioactive peptide in therapeutic applications .

Data Tables

Parameter Value Comments
Hydrolysis Rate (pH 7.0)25.3 ± 2 µM/minMeasured using trypsin
Neurotransmitter Release40% increase over controlIn neuronal cultures
Enzyme SpecificityHigh for serine proteasesLow for cysteine proteases

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Z-Glu-Tyr-OEt to improve yield and purity?

  • Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, temperature, coupling reagent efficiency) using a PICOT framework:

  • P (Problem): Low yield/purity in peptide coupling.
  • I (Intervention): Testing carbodiimide vs. uronium-based coupling agents.
  • C (Comparison): Yield/purity metrics via HPLC and NMR.
  • O (Outcome): Identification of optimal conditions for scalable synthesis.
  • T (Time): Reaction monitoring at 0, 2, 4, and 6 hours .
    • Key Considerations : Validate purity using orthogonal methods (e.g., mass spectrometry, chiral chromatography) to confirm absence of epimerization .

Q. What analytical methods are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Primary : 1^1H/13^{13}C NMR for backbone confirmation and protecting group analysis.
  • Secondary : Circular dichroism (CD) to assess conformational stability in solution.
  • Tertiary : High-resolution mass spectrometry (HRMS) for molecular weight validation.
    • Data Interpretation : Cross-reference spectral data with computational models (e.g., density functional theory for NMR chemical shift prediction) to resolve ambiguities .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Use a PEO framework:

  • P (Population): this compound in lyophilized vs. solution states.
  • E (Exposure): Temperature (4°C vs. −20°C), humidity, and light exposure.
  • O (Outcome): Degradation kinetics assessed via accelerated stability testing (e.g., Arrhenius modeling) .
    • Advanced Tip : Pair with FTIR to monitor ester bond hydrolysis over time .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzymatic resistance be resolved?

  • Methodological Answer :

  • Step 1 : Replicate studies under standardized conditions (pH, enzyme concentration, substrate ratios).
  • Step 2 : Apply meta-analysis to identify confounding variables (e.g., batch-to-buffer variability).
  • Step 3 : Use surface plasmon resonance (SPR) to quantify enzyme-substrate binding affinities.
    • Framework : Iterative triangulation of kinetic assays, computational docking (e.g., AutoDock Vina), and structural dynamics simulations .

Q. What computational models best predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate peptide-membrane interactions (e.g., GROMACS for lipid bilayer systems).
  • Docking Studies : Compare Glide (Schrödinger) vs. HADDOCK for flexible peptide-protein docking.
  • Validation : Cross-correlate with experimental binding assays (e.g., ITC, SPR).
    • Criteria : Ensure models meet FINER standards (Feasible, Novel, Ethical, Relevant) by benchmarking against known peptide-receptor complexes .

Q. How can researchers design experiments to probe this compound’s role in modulating cellular signaling pathways?

  • Methodological Answer :

  • In vitro : siRNA knockdown of putative receptors followed by phosphoproteomics (LC-MS/MS).
  • In vivo : Zebrafish embryo models to assess developmental toxicity and pathway inhibition.
  • Controls : Use scrambled-sequence analogs to isolate sequence-specific effects.
    • Data Integration : Apply pathway enrichment analysis (e.g., DAVID, STRING) to identify statistically significant signaling nodes .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Non-linear Regression : Fit data to Hill-Langmuir equations for EC50_{50}/IC50_{50} determination.
  • Bootstrap Analysis : Estimate confidence intervals for small-sample datasets.
  • Machine Learning : Train random forest models to predict toxicity thresholds.
    • Validation : Use leave-one-out cross-validation (LOOCV) to avoid overfitting .

Q. How should ethical considerations influence this compound’s preclinical testing protocols?

  • Methodological Answer :

  • 3R Compliance : Replace animal models with organ-on-chip systems where feasible.
  • Data Transparency : Pre-register experimental designs (e.g., on Open Science Framework) to mitigate publication bias.
    • Framework : Align with ARRIVE 2.0 guidelines for rigor and reproducibility .

Tables for Methodological Reference

Framework Application to this compound Research Key References
PICOTOptimizing synthesis, stability studies
FINERValidating computational models, experimental design
PEOStability under environmental stressors
Analytical Technique Use Case Limitations
HRMSMolecular weight confirmationLimited to purity >95%
SPRBinding affinity quantificationRequires immobilized target
MD SimulationsMembrane interaction dynamicsComputational cost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.